molecular formula C22H25N3O4S2 B2753374 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one CAS No. 941926-32-5

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one

Cat. No. B2753374
M. Wt: 459.58
InChI Key: USWFGQZIHLJGFD-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds. It may also include its uses or applications in various fields such as medicine, industry, or research.



Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The analysis would reveal the compound’s molecular geometry, bond lengths and angles, and other structural features.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs. The type of reaction (e.g., substitution, addition, elimination) is also described.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Crystal Structure and Computational Analysis

Research on novel piperazine derivatives, including those structurally related to "1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one", has explored their crystal structures and provided computational insights. For instance, Kumara et al. (2017) synthesized new compounds and confirmed their structures through X-ray diffraction, with computational density functional theory (DFT) calculations highlighting the reactive sites for electrophilic and nucleophilic nature. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (K. Kumara et al., 2017).

Antimicrobial and Antiproliferative Activity

Derivatives of the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have been evaluated for their antimicrobial and antiproliferative activities. For example, Patel and Agravat (2009) synthesized pyridine derivatives showing considerable antibacterial activity. This research underlines the potential of such compounds in developing new antibacterial agents (N. B. Patel & S. N. Agravat, 2009). Furthermore, Al-Soud et al. (2010) explored the antiproliferative activity of benzothiazole-containing derivatives against human tumor-derived cell lines, identifying compounds with remarkable effects, indicating their potential as anticancer agents (Y. Al-Soud et al., 2010).

Synthesis and Design of New Compounds

The synthesis and design of new compounds based on the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone framework have been a significant area of research, highlighting the versatility and potential of these molecules in scientific applications. Research efforts have led to the development of highly potent piperazine-linked benzothiazolyl-4-thiazolidinones with remarkable antibacterial effects, showcasing the importance of structural modification in enhancing biological activity (Rahul V. Patel & S. W. Park, 2014). Additionally, Guo et al. (2006) described an efficient synthesis of a potent PPARpan agonist, demonstrating the application of such compounds in therapeutic agent development (Jiasheng Guo et al., 2006).

Molecular Interaction Studies

Investigations into the molecular interactions and biological activities of these compounds have provided insights into their potential applications. For instance, Lanfumey et al. (1993) evaluated the antagonist properties of specific piperazine derivatives at 5-HT1A receptors, contributing to the understanding of neurotransmitter systems and the development of novel neurological drugs (L. Lanfumey et al., 1993).

Safety And Hazards

This section describes the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes its toxicity, flammability, and environmental impact.


Future Directions

This section speculates on potential future research directions and applications for the compound based on its properties and behavior.


Please note that the above is a general approach and the specific details would vary depending on the actual compound and the available information. It’s always best to consult a qualified chemist or a reliable source for accurate information.


properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxyphenyl)sulfonylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-29-17-8-10-18(11-9-17)31(27,28)16-4-7-21(26)24-12-14-25(15-13-24)22-23-19-5-2-3-6-20(19)30-22/h2-3,5-6,8-11H,4,7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWFGQZIHLJGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one

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